molecular formula C12H23N B1462032 (1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-amine CAS No. 1592001-21-2

(1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-amine

Cat. No. B1462032
M. Wt: 181.32 g/mol
InChI Key: QASPQSABSZKNQM-UHFFFAOYSA-N
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Description

(1R,4R)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-amine, also known as N-cyclopropylethyl-4-methylcyclohexan-1-amine, is a cyclic amine compound that has been recently studied for its potential applications in various scientific fields. It is a cyclic amine that has been identified as a potential substrate for enzymatic reactions, as well as a potential therapeutic agent for various diseases. This compound has also been studied for its ability to modulate the activity of various enzymes and proteins.

Scientific Research Applications

(1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-aminelethyl-4-methylcyclohexan-1-amine has been studied for its potential applications in various scientific fields. It has been identified as a potential substrate for enzymatic reactions and as a potential therapeutic agent for various diseases. In addition, this compound has been studied for its ability to modulate the activity of various enzymes and proteins.

Mechanism Of Action

The mechanism of action of (1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-aminelethyl-4-methylcyclohexan-1-amine is not yet fully understood. However, it is believed that the compound binds to certain receptors on the surface of cells, which then triggers a cascade of biochemical reactions. These reactions can lead to the regulation of various enzymes and proteins, which can then lead to the desired physiological effects.

Biochemical And Physiological Effects

(1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-aminelethyl-4-methylcyclohexan-1-amine has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes and proteins, which can lead to the regulation of various metabolic pathways. In addition, this compound has been studied for its potential therapeutic effects, such as its ability to modulate the activity of various neurotransmitters, which can lead to the regulation of various neurological processes.

Advantages And Limitations For Lab Experiments

(1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-aminelethyl-4-methylcyclohexan-1-amine has several advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively inexpensive and easy to synthesize, which makes it an ideal candidate for use in laboratory experiments. However, one limitation is that this compound is relatively unstable and can easily degrade if not properly stored. In addition, this compound can also be toxic if not handled properly.

Future Directions

The potential future directions for (1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-aminelethyl-4-methylcyclohexan-1-amine are numerous. One potential direction is to further study the compound’s ability to modulate the activity of various enzymes and proteins, which could lead to the development of new therapeutic agents. In addition, further research could be conducted on the compound’s potential biochemical and physiological effects, which could lead to the development of new treatments for various diseases. Finally, further research could be conducted on the compound’s potential toxicity and degradation, which could lead to the development of improved methods for safely storing and handling the compound.

properties

IUPAC Name

N-(1-cyclopropylethyl)-4-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-9-3-7-12(8-4-9)13-10(2)11-5-6-11/h9-13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASPQSABSZKNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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